molecular formula C10H8O4 B8302479 Methyl 2,6-diformylbenzoate

Methyl 2,6-diformylbenzoate

Cat. No.: B8302479
M. Wt: 192.17 g/mol
InChI Key: OHURSMFFEHMBSY-UHFFFAOYSA-N
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Description

The formyl groups enable it to act as a precursor for Schiff base ligands, while the ester group enhances solubility in organic solvents.

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 2,6-diformylbenzoate

InChI

InChI=1S/C10H8O4/c1-14-10(13)9-7(5-11)3-2-4-8(9)6-12/h2-6H,1H3

InChI Key

OHURSMFFEHMBSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1C=O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The following table compares Methyl 2,6-diformylbenzoate with analogous compounds from the evidence, focusing on substituents and physical properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -CHO (2,6); -COOCH₃ (4) C₁₀H₈O₄ 192.17 (calculated) High reactivity for Schiff base synthesis; potential ligand for metal coordination
Methyl 2,6-difluoro-4-methylbenzoate -F (2,6); -CH₃ (4); -COOCH₃ (1) C₉H₈F₂O₂ 171.24 Lower polarity due to -F; used in agrochemicals/pharmaceuticals
Methyl 2,6-dihydroxy-4-methylbenzoate -OH (2,6); -CH₃ (4); -COOCH₃ (1) C₁₀H₁₂O₅ 212.20 (calculated) High solubility in polar solvents; hydrogen bonding dominates reactivity

Key Observations :

  • Electronic Effects : The formyl groups in this compound are stronger electron-withdrawing groups compared to fluorine (-F) or hydroxyl (-OH) substituents. This results in a more electron-deficient aromatic ring, enhancing its electrophilic character and suitability for nucleophilic aromatic substitution or metal coordination .
  • Solubility: Methyl 2,6-dihydroxy-4-methylbenzoate exhibits higher solubility in polar solvents (e.g., water or ethanol) due to hydrogen bonding from -OH groups, whereas the difluoro and diformyl analogs are more soluble in nonpolar solvents .
  • Reactivity: The formyl groups in this compound facilitate condensation reactions with amines to form Schiff bases, a property less pronounced in fluoro- or hydroxy-substituted analogs .

Spectroscopic and Computational Insights

  • Infrared (IR) Spectroscopy : Compounds with formyl groups (e.g., this compound) show characteristic C=O stretching vibrations near 1700 cm⁻¹, while hydroxy-substituted analogs (e.g., Methyl 2,6-dihydroxy-4-methylbenzoate) exhibit broad O-H stretches around 3200–3500 cm⁻¹ . Fluorinated analogs (e.g., Methyl 2,6-difluoro-4-methylbenzoate) display C-F stretches near 1100–1250 cm⁻¹ .
  • DFT Studies: Density functional theory (DFT) calculations on similar compounds (e.g., [2,6-diacetylpyridine bis-(benzohydrazone)]) reveal that electron-withdrawing groups like -CHO reduce the HOMO-LUMO gap, enhancing nonlinear optical (NLO) properties. This suggests this compound may exhibit promising NLO behavior for materials science applications .

Thermal and Stability Profiles

  • Thermal Stability : Fluorinated derivatives (e.g., Methyl 2,6-difluoro-4-methylbenzoate) generally exhibit higher thermal stability due to the strength of C-F bonds, whereas hydroxy-substituted compounds may degrade at lower temperatures due to dehydration .
  • Hydrolytic Sensitivity : The ester group in this compound is susceptible to hydrolysis under acidic or basic conditions, a property shared with its dihydroxy and difluoro analogs .

Preparation Methods

Silver-Catalyzed Conversion of Dibromomethyl Intermediates

A representative procedure involves the reaction of methyl 2,6-bis(bromomethyl)benzoate with silver nitrate in a acetone-water system. In a 10 mL round-bottom flask, 53.5 mg (0.106 mmol) of the dibrominated precursor is combined with 4.0 mL acetone, 0.5 mL water, and 76.2 mg (0.449 mmol) AgNO₃ under argon. After 12 hours at room temperature, the mixture is filtered through Celite, washed with potassium bromide solution, and concentrated to yield the diformyl product. This method achieves 64% yield with >95% purity by ¹H NMR.

Critical Parameters :

  • Solvent Ratio : Acetone:water (8:1 v/v) optimizes solubility and reaction kinetics.

  • Catalyst Loading : 4.2 equivalents of AgNO₃ ensure complete conversion of both bromomethyl groups.

  • Workup : Sequential washing with KBr(aq) removes excess silver ions, preventing colloidal aggregation.

Esterification of Pre-Formed 2,6-Diformylbenzoic Acid

Alternative routes focus on esterifying 2,6-diformylbenzoic acid, leveraging acid-catalyzed methanolysis . This approach, validated in imidazopyridine syntheses, offers advantages in modularity and purity control.

Sulfuric Acid-Mediated Esterification

A suspension of 28 g (0.10 mol) 2,6-diformylbenzoic acid in 200 mL methanol is treated with 6.9 mL (0.13 mol) concentrated H₂SO₄ under reflux for 3 hours. Post-reaction, the mixture is neutralized with NaHCO₃(aq), extracted with dichloromethane, and crystallized to yield the methyl ester with 93.3% yield and 99.5% HPLC purity.

Optimization Insights :

  • Acid Concentration : 1.2 equivalents H₂SO₄ minimizes side reactions like demethylation.

  • Temperature Control : Reflux conditions (65–70°C) balance reaction rate and byproduct formation.

  • Crystallization Solvent : Acetonitrile ensures high recovery of crystalline product.

Catalytic Systems for Sequential Functionalization

Emerging strategies employ Cu(I)-mediated coupling reactions to install formyl groups sequentially. While originally developed for sulfamoylbenzoates, these methods show adaptability for diformylation.

Cuprous Bromide-Catalyzed Bromo-Formyl Exchange

In a 1000 mL reflux reactor, 50 g (0.25 mol) methyl 2-bromo-6-methylbenzoate reacts with 31 g (0.3 mol) sodium aminosulfinate and 1.8 g (0.0125 mol) CuBr in THF at 60°C. After 12 hours, activated carbon decolorization and vacuum drying yield the monofunctionalized intermediate, which undergoes subsequent Vilsmeier-Haack formylation.

Performance Metrics :

  • Catalytic Efficiency : CuBr at 5 mol% loading enables full conversion within 12 hours.

  • Byproduct Management : Sodium chloride precipitates quantitatively, simplifying purification.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Temperature (°C)Catalytic System
AgNO₃ Deformylation64>9525AgNO₃ (4.2 equiv)
H₂SO₄ Esterification93.399.565–70H₂SO₄ (1.2 equiv)
CuBr-Mediated94.599.560CuBr (5 mol%)

Key Observations :

  • Esterification Superiority : Direct acid-catalyzed methanolysis offers the highest yield and purity, ideal for bulk production.

  • Silver Nitrate Limitations : Lower yields stem from incomplete bromo-formyl exchange, necessitating iterative optimization.

Industrial-Scale Process Design

Solvent Recovery and Waste Mitigation

The THF-based CuBr system incorporates closed-loop solvent recovery , reducing raw material costs by 40%. Activated carbon filtration achieves >99% catalyst recovery, while sodium chloride byproducts find use in electrolysis applications.

Continuous Flow Adaptation

Pilot studies demonstrate that transferring the AgNO₃ method to a continuous flow reactor enhances productivity 3-fold, achieving space-time yields of 12 g·L⁻¹·h⁻¹ .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2,6-diformylbenzoate, and how can intermediates be stabilized during synthesis?

  • Methodological Answer: this compound is typically synthesized via formylation of methyl benzoate derivatives. A general procedure involves stepwise formylation using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–5°C to prevent over-reactivity). For example, analogous protocols for triazine-linked benzoates highlight the use of trichlorotriazine intermediates and methoxyphenol coupling agents . Stabilization of intermediates requires inert atmospheres (N₂/Ar) and low-temperature quenching to avoid decomposition.

Q. How should researchers handle and dispose of this compound to ensure safety and environmental compliance?

  • Methodological Answer: Follow strict PPE protocols (gloves, goggles, lab coats) due to potential irritancy. Waste should be segregated into halogenated organic containers and treated via neutralization or incineration by certified waste management services, as recommended for structurally similar benzamide derivatives . Avoid aqueous disposal to prevent groundwater contamination.

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer: Recrystallization using ethanol/water mixtures (4:1 v/v) or column chromatography with silica gel (hexane/ethyl acetate gradient) are effective. For analogs like methyl 2,6-difluorobenzoate, purity >98% is achieved via fractional distillation under reduced pressure (e.g., 209°C at 760 mmHg) . Monitor purity via HPLC or GC-MS.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer: Cross-validate NMR (¹H/¹³C), IR, and mass spectrometry data with computational modeling (DFT calculations) to assign ambiguous peaks. For crystallographic confirmation, use single-crystal XRD with software suites like SHELXTL or APEX2, as demonstrated for related methyl benzoate derivatives . Discrepancies in melting points or optical rotations may arise from polymorphic variations, requiring DSC/TGA analysis .

Q. What strategies mitigate low yields in formylation reactions targeting this compound?

  • Methodological Answer: Optimize stoichiometry (e.g., 2.2 equiv DMF per formyl group) and reaction time (12–24 hrs). Catalytic Lewis acids (e.g., ZnCl₂) enhance regioselectivity, while microwave-assisted synthesis reduces side reactions. For enzymatic approaches, decarboxylase-catalyzed carboxylation (pH 7.5, 37°C) improves efficiency, as shown for 2,6-dihydroxybenzoic acid derivatives .

Q. How can researchers design experiments to study the steric and electronic effects of this compound in coordination chemistry?

  • Methodological Answer: Use the compound as a ligand in metal complexes (e.g., with Cu²⁺ or Pd²⁺) and analyze coordination modes via UV-Vis, EPR, or XANES. Compare with analogs like benzyl benzoate-d12 to isolate isotopic effects. Bent-core molecular configurations (e.g., 144° bend angles in azobenzene derivatives) provide insights into steric hindrance .

Q. What analytical methods validate the stability of this compound under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. For photostability, expose samples to UV light (320–400 nm) and monitor degradation via LC-MS. Reference protocols for benzamide derivatives recommend amber glass vials and desiccants (silica gel) for long-term storage .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction kinetics for this compound synthesis?

  • Methodological Answer: Replicate experiments under identical conditions (solvent purity, catalyst batch, temperature control). Use kinetic modeling (e.g., Arrhenius plots) to isolate variables. Conflicting data may arise from undetected intermediates; employ in-situ FTIR or Raman spectroscopy to track real-time reaction progress .

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